molecular formula C6H6N4O B1617281 2,1,3-Benzoxadiazole-4,5-diamine CAS No. 70015-83-7

2,1,3-Benzoxadiazole-4,5-diamine

Cat. No.: B1617281
CAS No.: 70015-83-7
M. Wt: 150.14 g/mol
InChI Key: SHWDQDBUVFATHY-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-4,5-diamine , also known as NBD-Cl , is a small organic molecule with intriguing optoelectronic properties. It belongs to the class of semiconductors and has gained attention due to its low cost, reproducible synthesis, and tunability through structural design. Notably, benzoxadiazole compounds exhibit strong electron affinity and good coplanarity, making them promising candidates for modern organic semiconductor materials .


Synthesis Analysis

The synthesis of This compound involves several steps. One common approach includes the reduction of the N-oxide group using PPh3 in xylene , resulting in the formation of the heterocycle 2,1,3-benzoxadiazole . Subsequent selective bromination at positions 4 and 7 yields 4,7-dibromo-2,1,3-benzoxadiazole .


Physical And Chemical Properties Analysis

  • Conduction Behavior : Space charge-limited conduction (SCLC) following trap-controlled SCLC at higher voltages .

Properties

IUPAC Name

2,1,3-benzoxadiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDQDBUVFATHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343672
Record name 2,1,3-Benzoxadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70015-83-7
Record name 2,1,3-Benzoxadiazole-4,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70015-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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